molecular formula C10H13NO3 B8026124 1-Ethoxy-2,6-dimethyl-4-nitrobenzene

1-Ethoxy-2,6-dimethyl-4-nitrobenzene

Cat. No.: B8026124
M. Wt: 195.21 g/mol
InChI Key: SZCGXJFNMIHJAF-UHFFFAOYSA-N
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Description

1-Ethoxy-2,6-dimethyl-4-nitrobenzene is a substituted aromatic compound featuring an ethoxy group (-OCH₂CH₃), two methyl groups (-CH₃), and a nitro group (-NO₂) on a benzene ring. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, particularly in electrophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

IUPAC Name

2-ethoxy-1,3-dimethyl-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-14-10-7(2)5-9(11(12)13)6-8(10)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCGXJFNMIHJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2,6-dimethyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves the nitration of 1-ethoxy-2,6-dimethylbenzene using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2,6-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethoxy-2,6-dimethyl-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxy-2,6-dimethyl-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack, facilitating various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the evidence, comparisons will focus on structurally analogous cyclopropenylium salts and nitrobenzene derivatives discussed in the literature.

Structural and Reactivity Comparisons

Compound Substituents Key Reactivity Yield/Selectivity Reference
1-Ethoxy-2,3-diferrocenylcyclopropenylium Ethoxy, two ferrocenyl groups Regioselective nucleophilic attack at C-1 with organolithium reagents High regioselectivity (>80%)
2,3-Diferrocenyl-1-methylsulfanylcyclopropenylium Methylsulfanyl, ferrocenyl groups Non-regioselective reactions with RLi/RMgX; forms dienes/trienes as major products Low yield (~10–20%) for cyclopropenes
1-Ethoxy-2,6-dimethyl-4-nitrobenzene* Ethoxy, methyl, nitro groups Hypothesized: Nitro group directs electrophilic substitution to meta positions N/A (no direct evidence)

Note: No direct evidence exists for this compound in the provided sources. Hypothetical behavior inferred from nitrobenzene chemistry.

Electronic and Steric Effects

  • 1-Ethoxy-2,3-diferrocenylcyclopropenylium: The ethoxy group acts as an electron donor, stabilizing the cyclopropenylium cation and directing nucleophilic attack to C-1. Ferrocenyl groups enhance steric bulk, limiting side reactions .
  • Nitrobenzene Derivatives: Nitro groups are strong electron-withdrawing meta-directors.

Research Findings and Limitations

  • Key Finding : Cyclopropenylium salts with ethoxy substituents exhibit higher regioselectivity compared to methylsulfanyl analogs due to electronic modulation .
  • Gap in Evidence: No data exists for this compound in the provided sources. Comparisons rely on extrapolation from nitrobenzene and cyclopropenylium chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethoxy-2,6-dimethyl-4-nitrobenzene
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1-Ethoxy-2,6-dimethyl-4-nitrobenzene

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